(3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol (3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17669527
InChI: InChI=1S/C8H14N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5,11H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

(3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol

CAS No.:

Cat. No.: VC17669527

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name (3-methyl-1-propylpyrazol-4-yl)methanol
Standard InChI InChI=1S/C8H14N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5,11H,3-4,6H2,1-2H3
Standard InChI Key NTGYKVJUVHSWQO-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C(=N1)C)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s backbone consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents include:

  • Methyl group (-CH3) at the 3-position, enhancing steric bulk and modulating electronic properties.

  • Propyl chain (-CH2CH2CH3) at the 1-position, influencing solubility and hydrophobic interactions.

  • Hydroxymethyl group (-CH2OH) at the 4-position, introducing hydrogen-bonding capability and reactivity.

The IUPAC name, (3-methyl-1-propyl-1H-pyrazol-4-yl)methanol, reflects this substitution pattern. Its molecular formula is C8H14N2O, with a molecular weight of 154.21 g/mol.

Spectral Data (Predicted)

While experimental spectra are unavailable, predictions based on analogous pyrazole derivatives suggest:

  • ¹H NMR:

    • δ 1.00 (t, 3H, -CH2CH2CH3)

    • δ 1.80 (m, 2H, -CH2CH2CH3)

    • δ 4.20 (t, 2H, N-CH2-)

    • δ 4.60 (s, 2H, -CH2OH)

    • δ 6.50 (s, 1H, pyrazole H) .

  • ¹³C NMR:

    • δ 10.5 (-CH2CH2CH3)

    • δ 22.1 (-CH2CH2CH3)

    • δ 50.8 (N-CH2-)

    • δ 59.2 (-CH2OH)

    • δ 145.0–150.0 (pyrazole carbons) .

  • IR:

    • 3250–3400 cm⁻¹ (O-H stretch)

    • 2900–2950 cm⁻¹ (C-H stretch, alkyl groups)

    • 1600–1650 cm⁻¹ (C=N stretch).

Synthesis and Optimization

Synthetic Pathways

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanol can be conceptualized in three stages:

Pyrazole Ring Formation

The core pyrazole structure is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example:

Hydrazine+1,3-diketoneHCl/EtOHpyrazole derivative\text{Hydrazine} + \text{1,3-diketone} \xrightarrow{\text{HCl/EtOH}} \text{pyrazole derivative}

Adjusting the diketone’s substituents allows control over the 3- and 5-positions .

Hydroxymethyl Functionalization

The hydroxymethyl group is introduced via nucleophilic substitution or reduction:

  • Substitution: Reacting a 4-chloropyrazole intermediate with methanol:

    4-Cl-pyrazole+CH3OHNaOH4-CH2OH-pyrazole\text{4-Cl-pyrazole} + \text{CH3OH} \xrightarrow{\text{NaOH}} \text{4-CH2OH-pyrazole}
  • Reduction: Reducing a 4-carboxylic acid or ester using LiAlH4 or NaBH4.

Industrial-Scale Considerations

Optimized parameters for large-scale production may include:

  • Continuous flow reactors to enhance mixing and heat transfer.

  • Catalytic systems (e.g., Cu2O) to improve yield in diazotization steps .

  • Solvent selection: Ethanol/water mixtures reduce byproduct formation during alkylation .

Table 1: Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature60–80°CMaximizes alkylation efficiency
SolventEthanol/H2O (3:1)Reduces hydrolysis
Catalyst (Cu2O)0.05–0.1 eqAccelerates coupling

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydroxymethyl group; limited in water (logP ≈ 1.5).

  • Stability: Susceptible to oxidation at the hydroxymethyl group; storage under inert gas (N2/Ar) recommended.

Crystallographic Data (Predicted)

X-ray diffraction patterns of analogous compounds suggest a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 8.2 Å

  • b = 12.5 Å

  • c = 10.3 Å

  • β = 95°.

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